![molecular formula C10H14N4O6 B14725793 2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol CAS No. 10490-97-8](/img/structure/B14725793.png)
2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both nitro and amino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groupsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The hydroxyethylamino group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups .
Applications De Recherche Scientifique
2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s nitro and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: A simpler compound with similar functional groups but lacking the nitro groups.
2,4-Dinitroaniline: Contains nitro groups but lacks the hydroxyethylamino group.
N-(2-Hydroxyethyl)-2,4-dinitroaniline: Similar structure but with different positioning of functional groups.
Uniqueness
2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol is unique due to its combination of nitro and hydroxyethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities .
Propriétés
Numéro CAS |
10490-97-8 |
|---|---|
Formule moléculaire |
C10H14N4O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
2-[5-(2-hydroxyethylamino)-2,4-dinitroanilino]ethanol |
InChI |
InChI=1S/C10H14N4O6/c15-3-1-11-7-5-8(12-2-4-16)10(14(19)20)6-9(7)13(17)18/h5-6,11-12,15-16H,1-4H2 |
Clé InChI |
RBTWUNJNCQXWCH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1NCCO)[N+](=O)[O-])[N+](=O)[O-])NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


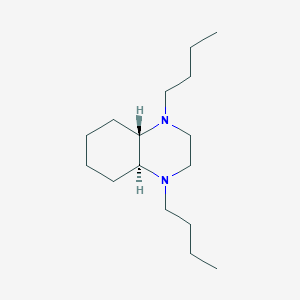
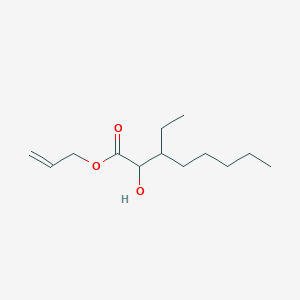

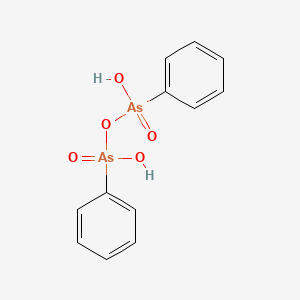
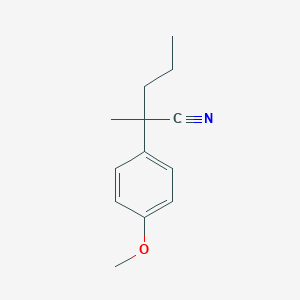
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
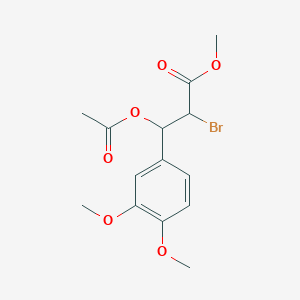

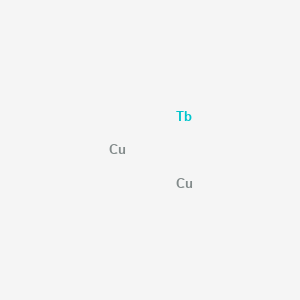
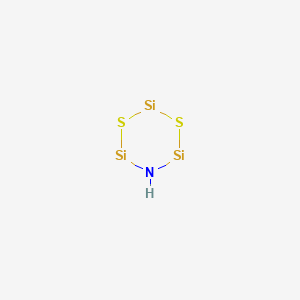
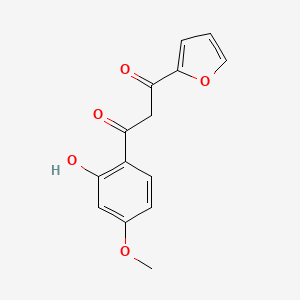

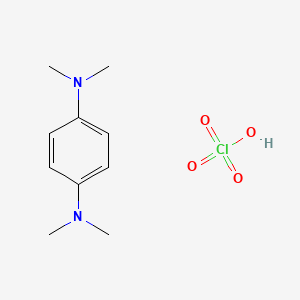
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
